molecular formula C19H28N2O3 B11377708 4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine

4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine

Cat. No.: B11377708
M. Wt: 332.4 g/mol
InChI Key: QCHVNJMRXZNGBZ-UHFFFAOYSA-N
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Description

4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions, often using reagents like methoxybenzoyl chloride.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where the piperidine intermediate reacts with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are also investigated for their receptor interactions.

    Trazodone: An arylpiperazine-based compound with similar pharmacological properties.

    Naftopidil: Another arylpiperazine-based compound used in medicinal chemistry.

Uniqueness

4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its methoxybenzoyl group, in particular, may contribute to unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H28N2O3/c1-23-18-8-3-2-7-17(18)19(22)21-10-5-4-6-16(21)9-11-20-12-14-24-15-13-20/h2-3,7-8,16H,4-6,9-15H2,1H3

InChI Key

QCHVNJMRXZNGBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCOCC3

Origin of Product

United States

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